

Early-Phase Clinical Trial Results for AV-299 (Ficlatuzumab): A Technical Overview

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Compound of Interest

Compound Name: AF299

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Introduction

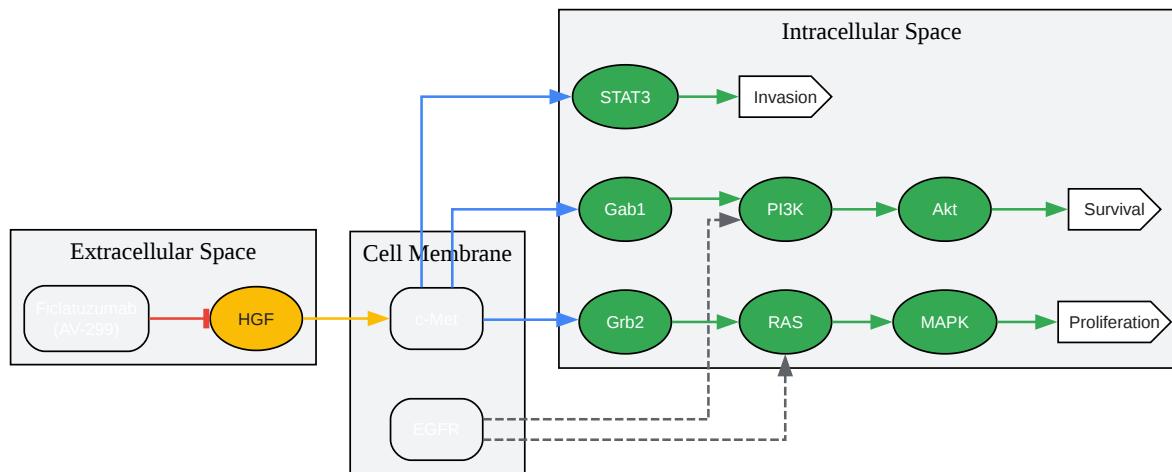
AV-299, now known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF). By neutralizing HGF, ficlatuzumab inhibits the HGF/c-Met signaling pathway, a critical driver of tumor growth, invasion, and metastasis in various cancers. Dysregulation of this pathway has also been implicated as a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies. This technical guide provides an in-depth summary of the early-phase clinical trial results for ficlatuzumab, focusing on its mechanism of action, clinical efficacy, safety profile, and the methodologies employed in these foundational studies.

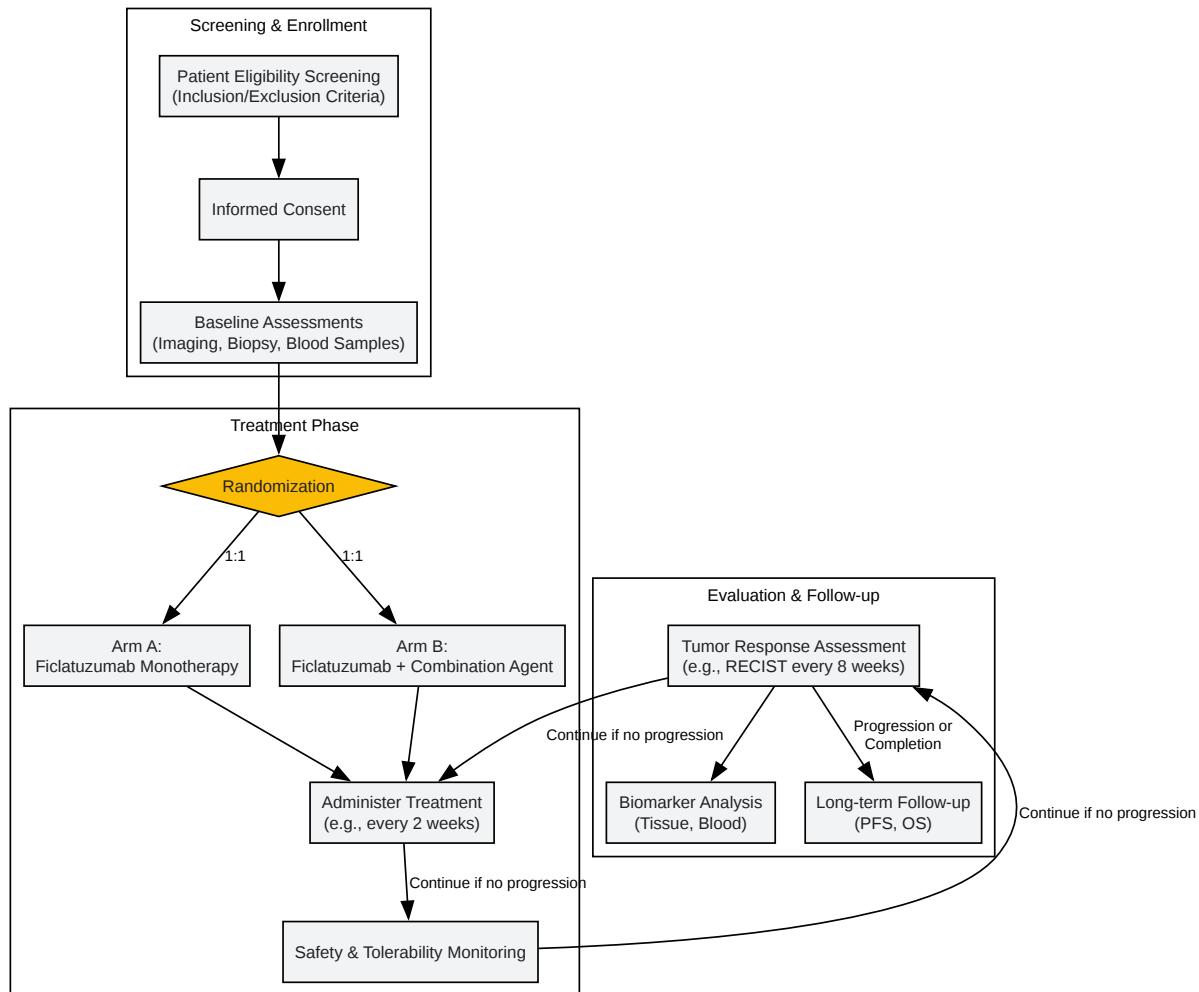
Mechanism of Action: Targeting the HGF/c-Met Axis

Ficlatuzumab's therapeutic rationale is centered on the blockade of the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the PI3K/Akt, RAS/MAPK, and STAT3 pathways. These pathways are integral to cell proliferation, survival, and migration. In many tumor types, the HGF/c-Met axis is aberrantly activated, contributing to malignant progression. Furthermore, there is significant crosstalk between the HGF/c-Met and EGFR signaling networks, where one can compensate for the inhibition of the other, leading to therapeutic

resistance. Ficlatuzumab sequesters HGF, preventing its interaction with c-Met and thereby attenuating the downstream signaling that promotes tumorigenesis.

HGF/c-Met Signaling Pathway



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